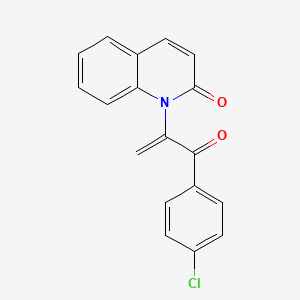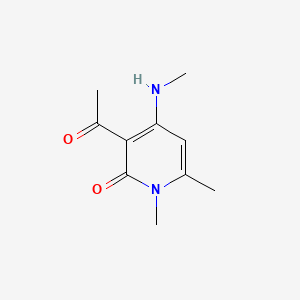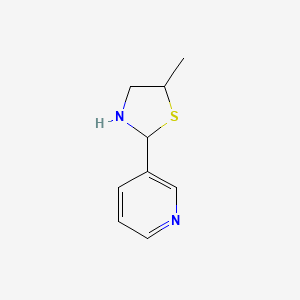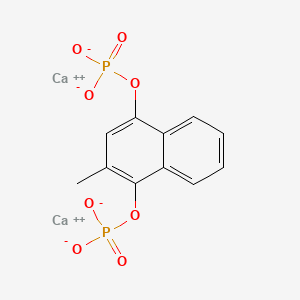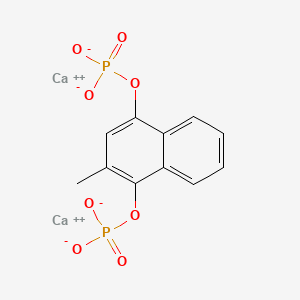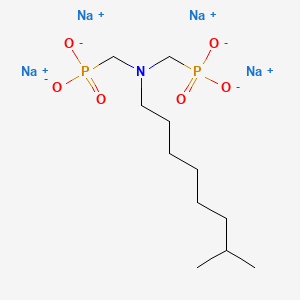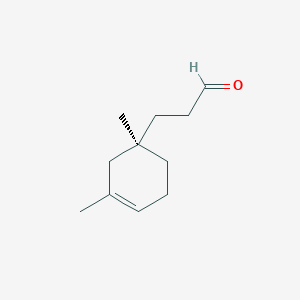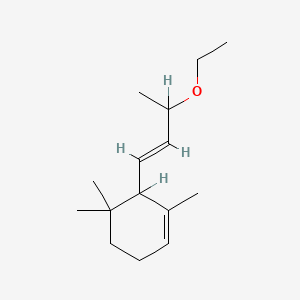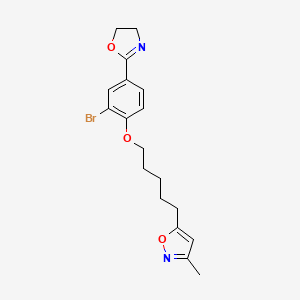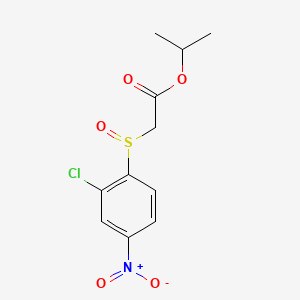
Acetic acid, ((2-chloro-4-nitrophenyl)sulfinyl)-, 1-methylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, ((2-chloro-4-nitrophenyl)sulfinyl)-, 1-methylethyl ester is a complex organic compound with significant applications in various fields. This compound is characterized by the presence of a sulfinyl group attached to a chloronitrophenyl ring, which is further esterified with acetic acid and 1-methylethyl ester. The unique structure of this compound imparts distinct chemical and physical properties, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((2-chloro-4-nitrophenyl)sulfinyl)-, 1-methylethyl ester typically involves multiple steps. One common method includes the sulfinylation of 2-chloro-4-nitrophenol, followed by esterification with acetic acid and 1-methylethyl alcohol. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, ((2-chloro-4-nitrophenyl)sulfinyl)-, 1-methylethyl ester undergoes several types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding sulfonyl ester.
Reduction: The major product is the amino derivative of the compound.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Acetic acid, ((2-chloro-4-nitrophenyl)sulfinyl)-, 1-methylethyl ester has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the manufacture of dyes, pesticides, and pharmaceuticals.
Mechanism of Action
The mechanism of action of acetic acid, ((2-chloro-4-nitrophenyl)sulfinyl)-, 1-methylethyl ester involves its interaction with specific molecular targets. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The chloronitrophenyl moiety may also interact with cellular components, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitrophenol: Shares the chloronitrophenyl structure but lacks the sulfinyl and ester groups.
Acetic acid, ((2-chloro-4-nitrophenyl)sulfonyl)-, 1-methylethyl ester: Similar structure but with a sulfonyl group instead of a sulfinyl group.
2-Chloro-5-nitrophenol: Similar structure with a different position of the nitro group.
Uniqueness
The presence of both the sulfinyl and ester groups in acetic acid, ((2-chloro-4-nitrophenyl)sulfinyl)-, 1-methylethyl ester imparts unique reactivity and properties compared to its analogs. This makes it particularly valuable in specific synthetic and research applications where these functional groups play a crucial role.
Properties
CAS No. |
139326-41-3 |
|---|---|
Molecular Formula |
C11H12ClNO5S |
Molecular Weight |
305.74 g/mol |
IUPAC Name |
propan-2-yl 2-(2-chloro-4-nitrophenyl)sulfinylacetate |
InChI |
InChI=1S/C11H12ClNO5S/c1-7(2)18-11(14)6-19(17)10-4-3-8(13(15)16)5-9(10)12/h3-5,7H,6H2,1-2H3 |
InChI Key |
XNWWTKKUPWMINP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CS(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




